molecular formula C21H16F3N5O3 B3001829 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 946282-98-0

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide

Cat. No.: B3001829
CAS No.: 946282-98-0
M. Wt: 443.386
InChI Key: FPVMATBHLKPZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a useful research compound. Its molecular formula is C21H16F3N5O3 and its molecular weight is 443.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives. This class has garnered attention for its potential biological activities, particularly in the realm of oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances its lipophilicity and may affect its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a related compound exhibited high inhibitory activity against various cancer cell lines:

Cell Line IC50 (µM) Control (Doxorubicin) IC50 (µM)
A549 (Lung)2.249.20
MCF-7 (Breast)1.74Not specified
HepG2 (Liver)Not specifiedNot specified
PC-3 (Prostate)Not specifiedNot specified

The compound demonstrated significant apoptosis induction in A549 cells at low micromolar concentrations, suggesting that it may act as a potent anticancer agent through apoptosis pathways .

The mechanisms by which pyrazolo[3,4-d]pyrimidines exert their anticancer effects often involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, molecular docking studies have indicated that these compounds can effectively bind to targets such as EGFR tyrosine kinase, which plays a crucial role in cancer cell growth and proliferation .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Study on A549 Cells : The compound induced apoptosis effectively at concentrations as low as 2.24 µM, significantly outperforming doxorubicin in terms of potency .
  • Molecular Docking Analysis : Docking studies have revealed that the compound interacts favorably with EGFR kinase, suggesting a mechanism that could inhibit cancer cell growth .
  • Structure-Activity Relationship (SAR) : Variations in the pyrazolo[3,4-d]pyrimidine scaffold have shown to impact biological activity significantly. Modifications that maintain the core structure while altering substituents can lead to enhanced efficacy against specific cancer types .

Scientific Research Applications

Overview

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. The compound has shown promise in inhibiting various cancer cell lines.

Case Studies

  • In Vitro Studies : A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited high inhibitory activity against tumor cell lines such as A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). For instance, one derivative had an IC50 value of 2.24 µM against A549 cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Mechanism of Action : Flow cytometric analysis revealed that these compounds could induce apoptosis in cancer cells at low micromolar concentrations. This suggests a potential mechanism where the compound triggers programmed cell death, making it a candidate for further development as an anticancer agent .

Data Table: Antitumor Activity Summary

CompoundCell LineIC50 (µM)Control (Doxorubicin) IC50 (µM)
1aA5492.249.20
1dMCF-71.749.20
1ePC-3TBDTBD

Synthetic Routes

The synthesis of this compound involves multiple steps, including the formation of key intermediates from simpler precursors. Various synthetic routes have been explored to optimize yield and purity.

Characterization Techniques

The structural characterization of synthesized compounds typically employs techniques such as:

  • NMR Spectroscopy : Used to confirm the molecular structure by analyzing chemical shifts.
  • Mass Spectrometry : Provides molecular weight and structural information.
  • Infrared Spectroscopy : Identifies functional groups present in the compound.

Antiviral Properties

Besides antitumor activity, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential as inhibitors of HIV-1 and other viruses. Their ability to interact with viral enzymes makes them candidates for antiviral drug development .

Enzyme Inhibition

These compounds also exhibit inhibitory effects on various enzymes, including those involved in cancer progression and viral replication. This broadens their applicability in drug design beyond oncology.

Properties

IUPAC Name

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3/c22-21(23,24)32-16-8-6-14(7-9-16)27-18(30)10-11-28-13-25-19-17(20(28)31)12-26-29(19)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVMATBHLKPZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.